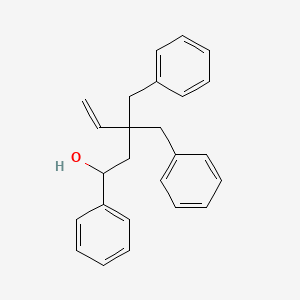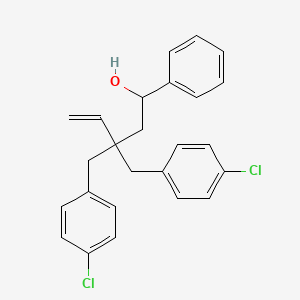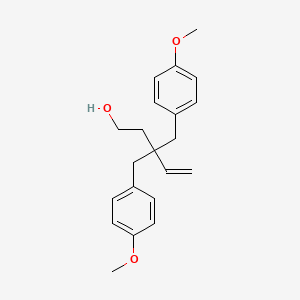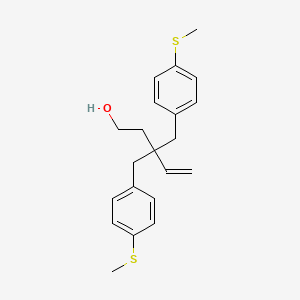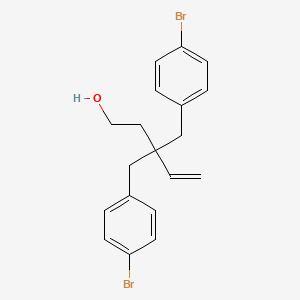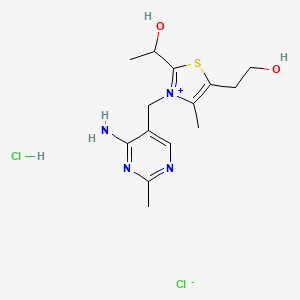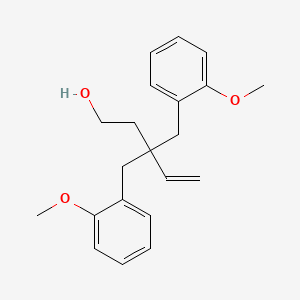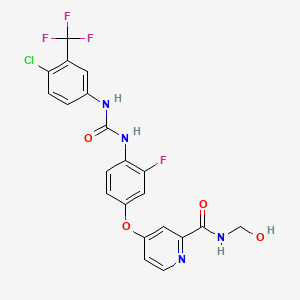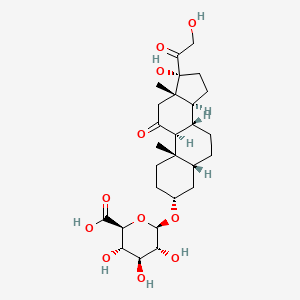
Tetrahydrocortisone 3-Glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrahydrocortisone 3-Glucuronide is a glucuronide conjugate of tetrahydrocortisone, a metabolite of cortisone. This compound is significant in the study of steroid metabolism and has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydrocortisone 3-Glucuronide typically begins with cortisone acetate as the starting material. The key step involves the reduction of the C-3 carbonyl group of 5β-dihydrocortisone acetate using lithium tri-tert-butoxyaluminum hydride, resulting in 3α-5β-tetrahydrocortisone acetate. This intermediate is then subjected to glycosylation using the Koenig-Knorr method, with glycosyl bromide as the donor, cadmium carbonate as the promoter, and 4Å molecular sieves as the dehydrating agent .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the synthetic route described above can be scaled up for industrial applications, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tetrahydrocortisone 3-Glucuronide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the glucuronide moiety or the steroid backbone.
Substitution: Substitution reactions can occur at various positions on the steroid nucleus or the glucuronide group.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of different hydroxylated metabolites, while reduction can yield various reduced forms of the compound.
Scientific Research Applications
Tetrahydrocortisone 3-Glucuronide has several scientific research applications:
Chemistry: It is used as a reference compound in the study of steroid metabolism and glucuronidation processes.
Biology: The compound is studied for its role in the metabolic pathways of steroids and its impact on biological systems.
Medicine: Research on this compound contributes to understanding the pharmacokinetics and pharmacodynamics of steroid drugs.
Industry: It is used in the development of analytical methods for the detection and quantification of steroid metabolites
Mechanism of Action
The mechanism of action of Tetrahydrocortisone 3-Glucuronide involves its interaction with glucocorticoid receptors. Upon binding to these receptors, the compound influences gene expression, leading to various downstream effects such as decreased vasodilation, reduced permeability of capillaries, and inhibition of leukocyte migration to sites of inflammation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Tetrahydrocortisone 3-Glucuronide include:
- Tetrahydrocortisone
- Tetrahydrocortisol
- Allotetrahydrocortisone
- Allotetrahydrocortisol
- 5β-Dihydrocortisol
- 5α-Dihydrocortisol
- Cortisone
- Prednisolone
Uniqueness
This compound is unique due to its specific glucuronide conjugation, which influences its metabolic stability and excretion profile. This makes it a valuable compound for studying the metabolism and pharmacokinetics of glucocorticoids .
Properties
IUPAC Name |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5R,8S,9S,10S,13S,14S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-11-oxo-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H40O11/c1-25-7-5-13(37-24-21(33)19(31)20(32)22(38-24)23(34)35)9-12(25)3-4-14-15-6-8-27(36,17(30)11-28)26(15,2)10-16(29)18(14)25/h12-15,18-22,24,28,31-33,36H,3-11H2,1-2H3,(H,34,35)/t12-,13-,14+,15+,18-,19+,20+,21-,22+,24-,25+,26+,27+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUOCEDQXFGCYTL-WPIYVXEUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4(C(=O)CO)O)C)OC5C(C(C(C(O5)C(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H40O11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26312-91-4 |
Source


|
| Record name | Tetrahydrocortisone 3-(β-D-glucuronide) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
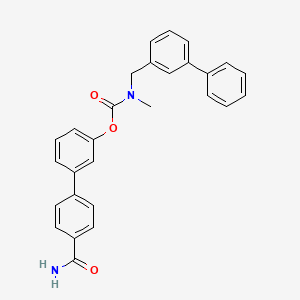
![3-Butenoic acid, 2-[(methoxyacetyl)amino]-2-methyl- (9CI)](/img/new.no-structure.jpg)
![Thieno[3,2-c]pyridine 4-Methylbenzenesulfonate](/img/structure/B570105.png)
